Strictly Defined (2S,5R) Stereochemistry vs. Racemate or Alternative Stereoisomers
((2S,5R)-5-Aminotetrahydro-2H-pyran-2-yl)methanol is furnished with a fully defined (2S,5R) absolute configuration, as confirmed by its IUPAC name [(2S,5R)-5-aminooxan-2-yl]methanol and canonical SMILES N[C@@H]1CC[C@@H](CO)OC1 . In contrast, a racemic mixture or alternative stereoisomer would exhibit a different three‑dimensional arrangement of the amino and hydroxymethyl groups. Published data on related aminotetrahydropyran DPP‑4 inhibitors demonstrate that stereochemical inversion can lead to a >100‑fold decrease in enzyme inhibitory activity [1], underscoring the critical importance of stereochemical identity.
| Evidence Dimension | Stereochemical identity (absolute configuration) |
|---|---|
| Target Compound Data | Specific (2S,5R) configuration; confirmed by IUPAC name and stereochemical SMILES notation |
| Comparator Or Baseline | Racemate or alternative stereoisomer (e.g., (2R,5S), (2R,5R), or (2S,5S)) |
| Quantified Difference | >100-fold difference in DPP‑4 inhibitory activity reported for stereochemical inversion in structurally related aminotetrahydropyran analogs |
| Conditions | Stereochemistry defined by IUPAC nomenclature and SMILES; biological consequence inferred from class‑level structure‑activity data |
Why This Matters
For medicinal chemistry and drug discovery applications, the defined (2S,5R) stereochemistry is essential to maintain the intended pharmacophore geometry and DPP‑4 inhibitory activity; use of an undefined or alternative stereoisomer would invalidate any structure‑based conclusions and likely yield irreproducible results.
- [1] Design, Synthesis, and Evaluation of a Series of Novel Super Long‑Acting DPP‑4 Inhibitors for the Treatment of Type 2 Diabetes. (2020). ACS Publications. View Source
